Benzenamine, N,N,4-trimethyl-, N-oxide

Description

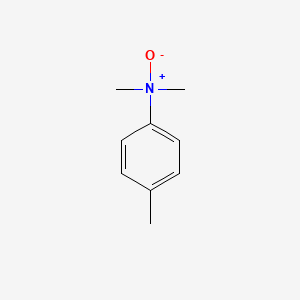

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylbenzeneamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALMPLUMOWIVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883248 | |

| Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-85-4 | |

| Record name | N,N-Dimethyl-p-toluidine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Aspects of Benzenamine, N,n,4 Trimethyl , N Oxide Formation

Direct Oxidation Methodologies for Tertiary Amines to N-Oxides

The conversion of tertiary amines to their corresponding N-oxides is a cornerstone of organic synthesis. The nucleophilic nitrogen atom of the amine attacks an electrophilic oxygen source, resulting in the formation of a dative N-O bond. nih.govnih.gov For N,N,4-trimethylbenzenamine, this can be accomplished using various oxidizing agents and systems.

Peroxides are the most common class of reagents for the N-oxidation of tertiary amines, valued for their accessibility and effectiveness. liverpool.ac.uk

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the generation of water as the sole byproduct. nih.gov However, the uncatalyzed reaction can be slow. nih.gov The oxidation of N,N,4-trimethylbenzenamine's structural analog, (4,4′,4″-trimethyl)triphenylamine, to its N-oxide has been successfully demonstrated using a large excess of 50% aqueous hydrogen peroxide in benzene (B151609). mdpi.org The efficiency of H₂O₂ oxidations can be significantly enhanced by catalysis, for example, with carbon dioxide, which reacts with peroxide to form the more potent oxidant, peroxymonocarbonate. nih.gov

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and often preferred for their rapid reaction rates at or below room temperature. liverpool.ac.uk The oxidation of tertiary amines with m-CPBA is generally a high-yielding reaction (80-95%) and tolerates a wide array of functional groups. liverpool.ac.uk The primary challenge with m-CPBA is the removal of the meta-chlorobenzoic acid byproduct, which can often be achieved by precipitation and washing with basic aqueous solutions like sodium bicarbonate. rochester.eduorganic-chemistry.org

Table 1: Comparison of Peroxide-Based Oxidants for Tertiary Amine N-Oxidation

| Oxidant | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often requires heat or extended reaction time | Low cost, water is the only byproduct | Can be slow, may require excess reagent or catalysis |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvents (e.g., DCM), 0°C to room temperature | Fast, high yields, good functional group tolerance | Byproduct removal can be tedious, less atom-economical |

To improve efficiency and promote greener reaction conditions, various catalytic systems have been developed. These systems often use a stable terminal oxidant, like H₂O₂ or molecular oxygen, activated by a metal catalyst.

Transition metal catalysts, particularly those based on ruthenium, are effective for the N-oxidation of tertiary amines using molecular oxygen as the sole oxidant under mild conditions. nih.gov Platinum(II) complexes have also been shown to catalyze the oxidation of tertiary amines to N-oxides using 35% hydrogen peroxide in methylene (B1212753) chloride at room temperature, with observed yields ranging from 28% to 83% depending on the substrate and specific catalyst structure. researchgate.net

The methyltrioxorhenium–hydrogen peroxide (MTO–H₂O₂) system is a notably facile and high-yield method for N-oxide synthesis. scispace.com MTO is a versatile catalyst that activates H₂O₂ for a range of oxidation reactions, including the conversion of amines. rsc.org The oxidation of various amines with H₂O₂ in the presence of catalytic MTO proceeds efficiently at low temperatures. rsc.org This system has also been applied to the oxidation of secondary amines to nitrones. deepdyve.com The development of immobilized MTO catalysts further enhances the system's utility by allowing for easier catalyst recovery and recycling. researchgate.net

Table 2: Selected Catalytic Systems for Tertiary Amine N-Oxidation

| Catalyst System | Oxidant | Typical Conditions | Key Features |

|---|---|---|---|

| Ruthenium Trichloride (RuCl₃) | O₂ | Ambient temperature and pressure | Utilizes green oxidant (air), efficient |

| Platinum(II) Complexes | H₂O₂ | Room temperature, CH₂Cl₂ | Mild conditions, strong ligand effects on activity |

| Methyltrioxorhenium (MTO) | H₂O₂ | Low temperature (e.g., -50 °C to RT), EtOH/CH₂Cl₂ | High yields, very rapid reactions, versatile catalyst |

Benzenamine, N,N,4-trimethyl-, N-oxide can be formed as a stable product in metabolic pathways or as a key intermediate in synthetic N-demethylation reactions.

In biological systems, the metabolism of tertiary amines like imipramine (B1671792) and amitriptyline (B1667244) proceeds via two main routes: N-demethylation catalyzed by Cytochrome P450 (CYP) enzymes and N-oxidation catalyzed by Flavin-containing monooxygenase (FMO) enzymes. mdpi.comnih.gov The N-oxide is a distinct and often stable metabolite. mdpi.com For instance, studies on imipramine metabolism in rat thoracic aortic endothelial cells showed that the formation of the N-oxide was the predominant pathway compared to N-demethylation. nih.gov This suggests that in a biological context, this compound could be a significant metabolic product of its parent amine.

In synthetic chemistry, the Polonovski reaction is a classic method for the N-demethylation of tertiary amines that proceeds through an N-oxide intermediate. organicreactions.orgresearchgate.net The process involves the initial oxidation of the tertiary amine to its N-oxide, which is then activated with an agent like acetic anhydride (B1165640) or an iron(II) salt (in the non-classical Polonovski reaction). organicreactions.orgnih.govresearchgate.net This activation facilitates the elimination of one of the N-alkyl groups. organicreactions.org While the ultimate product is the secondary amine, the N-oxide is a necessary and often isolable precursor. researchgate.net For example, in the FeSO₄-mediated N-demethylation of the drug cyamemazine, the corresponding N-oxide was first formed using m-CPBA and then subjected to the iron catalyst. nih.gov

Alternative Synthetic Routes and Derivatization Strategies for this compound

While direct oxidation is the dominant synthetic strategy, other methods exist for both the formation and subsequent transformation of N-oxides.

One less common alternative for the synthesis of tertiary amine N-oxides is the reverse Cope elimination. liverpool.ac.uk However, the most significant "alternative" strategies involve using the N-oxide as a synthetic intermediate for further derivatization.

The Polonovski reaction itself represents a key derivatization strategy. organicreactions.org Activation of the N-oxide with reagents like trifluoroacetic anhydride or di-tert-butyl dicarbonate (B1257347) (Boc₂O) generates a reactive iminium ion intermediate. researchgate.net This intermediate can then be trapped in tandem reactions. For example, a Polonovski-Mannich sequence allows for the synthesis of N-methylindolines from N,N-dimethylaniline-N-oxides in a one-pot operation with yields between 47-61%. researchgate.net Similarly, a tandem Polonovski–Povarov sequence has been developed to construct various tetrahydroquinoline derivatives. researchgate.net These reactions showcase the utility of this compound as a precursor to more complex heterocyclic structures.

Reaction Mechanism Elucidation in N-Oxide Synthesis

The mechanism of N-oxide formation depends on the oxidant and conditions employed.

For peroxyacids like m-CPBA, the reaction proceeds through a concerted, single-step transition state often referred to as the "butterfly mechanism". masterorganicchemistry.com In this mechanism, the nucleophilic nitrogen of the amine attacks one of the peroxide oxygens, while the peroxyacid's hydroxyl proton is transferred to its carbonyl oxygen, leading to the formation of the N-oxide and the corresponding carboxylic acid byproduct. masterorganicchemistry.com

In the classic Polonovski reaction, the N-oxide first reacts with an activating agent like acetic anhydride. This forms an N-acetoxyammonium intermediate. rsc.org This activated intermediate is then susceptible to attack by a base (such as acetate), which abstracts a proton from a carbon alpha to the nitrogen, leading to the formation of an iminium ion and the elimination of acetic acid. rsc.org

Kinetic studies of the electrochemical oxidation of N,N-dimethyl-p-toluidine in acetonitrile (B52724) have shown that the process involves a one-electron oxidation to form a radical cation. nih.govresearchgate.net This radical cation can then undergo a subsequent reaction, which has been identified as a dimerization following a rate-determining proton transfer step, leading to bitoluidine derivatives. nih.gov This represents a competing pathway to N-oxidation under electrochemical conditions.

For transition metal-catalyzed oxidations, the mechanism generally involves the formation of a high-valent metal-oxo or metal-peroxo species. nih.gov In the case of ruthenium-catalyzed oxidations, a cis-dioxoruthenium intermediate is proposed, which can then react with a substrate. organic-chemistry.org For the MTO/H₂O₂ system, MTO forms catalytically active peroxo complexes, MTO(O₂) and MTO(O₂)₂, which are powerful electrophilic oxidants that readily transfer an oxygen atom to the nucleophilic amine.

Table of Mentioned Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | N,N-Dimethyl-p-toluidine N-oxide | C₉H₁₃NO |

| N,N,4-Trimethylbenzenamine | N,N-Dimethyl-p-toluidine; DMPT | C₉H₁₃N |

| Hydrogen Peroxide | H₂O₂ | |

| meta-Chloroperoxybenzoic acid | m-CPBA | C₇H₅ClO₃ |

| meta-Chlorobenzoic acid | C₇H₅ClO₂ | |

| Sodium Bicarbonate | NaHCO₃ | |

| Ruthenium Trichloride | RuCl₃ | |

| Methyltrioxorhenium | MTO | CH₃ReO₃ |

| Imipramine | C₁₉H₂₄N₂ | |

| Amitriptyline | C₂₀H₂₃N | |

| Cyamemazine | C₁₉H₂₁N₃S | |

| Acetic Anhydride | C₄H₆O₃ | |

| Trifluoroacetic Anhydride | C₄F₆O₃ | |

| Di-tert-butyl dicarbonate | Boc₂O | C₁₀H₁₈O₅ |

| N-methylindoline | C₉H₁₁N | |

| Tetrahydroquinoline | C₉H₁₁N | |

| N-acetoxyammonium |

Chemical Reactivity and Transformation Mechanisms of Benzenamine, N,n,4 Trimethyl , N Oxide

Thermal Stability and Decomposition Mechanisms

Aromatic N-oxides are generally more thermally stable than their aliphatic counterparts. nih.gov While aliphatic amine oxides can decompose at temperatures around 100°C, aromatic N-oxides typically require higher temperatures, often around 150°C, to undergo decomposition. nih.gov The N-O bond in aromatic N-oxides is slightly shorter and more stable than in aliphatic amine oxides due to π-backdonation from the oxygen lone pairs into the aromatic system. nih.gov

The thermal decomposition of N-oxides can proceed through various pathways. For N-oxides lacking a β-hydrogen, such as Benzenamine, N,N,4-trimethyl-, N-oxide, homolytic cleavage of the N-O bond can occur at elevated temperatures, leading to radical species. The bond dissociation energy for the N-O bond in pyridine (B92270) N-oxide, a related aromatic N-oxide, is approximately 63.3 kcal/mol. thieme-connect.de The decomposition of metal halide complexes with pyridine N-oxides upon heating has been shown to result in the loss of the N-oxide ligand, forming stable complexes with a lower ligand content. rsc.org

In the case of trimethylamine (B31210) N-oxide (TMAO), a simpler aliphatic N-oxide, decomposition is observed at temperatures between 220-222°C. sigmaaldrich.com While structurally different, this high temperature for a simple N-oxide underscores the general stability of the N-O bond. For N,N,4-trimethylaniline, the parent amine, the boiling point is 211°C, and it is noted to be combustible but stable if stored away from strong oxidizing agents. The introduction of the N-oxide functionality can alter this stability, making the molecule a potential oxygen donor at high temperatures.

Rearrangement Reactions (e.g., Meisenheimer, Cope, Polonovski)

Rearrangement reactions are a hallmark of amine N-oxide chemistry, providing pathways for significant structural modifications.

Meisenheimer Rearrangement: This reaction involves a organicreactions.orgwikipedia.org-sigmatropic shift and is particularly common for N-allyl and N-benzyl substituted amine oxides. nih.govnih.gov The reaction results in the formation of an O-substituted hydroxylamine. While theoretically possible for N-methyl groups, the migratory aptitude is significantly lower than for groups that can better stabilize the transition state, such as allyl or benzyl. Therefore, the Meisenheimer rearrangement is not a predominant pathway for this compound under typical thermal conditions.

Cope Elimination: The Cope elimination is a syn-periplanar elimination reaction that requires the presence of a hydrogen atom on the carbon β to the N-oxide group. wikipedia.orgorganic-chemistry.org The reaction proceeds through a five-membered cyclic transition state, yielding an alkene and a hydroxylamine. jk-sci.commasterorganicchemistry.comchemistrysteps.com this compound possesses two N-methyl groups and a tolyl group attached to the nitrogen atom. None of these groups have a β-hydrogen atom. Consequently, this compound cannot undergo the Cope elimination reaction. nih.gov

Polonovski Reaction: This is a highly significant reaction for tertiary N-oxides like this compound. organicreactions.org It involves the reaction of the N-oxide with an acylating agent, most commonly acetic anhydride (B1165640) or trifluoroacetic anhydride (Potier modification), to effect N-demethylation or functionalization of the α-carbon. organicreactions.orgnumberanalytics.comchem-station.com The reaction proceeds through the initial formation of an N-acetoxyammonium intermediate. rsc.org This intermediate is then deprotonated at one of the N-methyl groups by a base (such as acetate), leading to an iminium ion and an N-acetylated secondary amine. organicreactions.orgrsc.org For this compound, this results in N-demethylation, yielding N,4-dimethyl-N-(acetyl)aniline and formaldehyde (B43269). organicreactions.org This reaction serves as a milder alternative to other N-demethylation methods that use toxic reagents like cyanogen (B1215507) bromide. nih.gov

| Reaction Name | Applicability to this compound | Key Features & Products |

| Meisenheimer | Unlikely/Minor Pathway | organicreactions.orgwikipedia.org-rearrangement. Not favored for N-methyl groups. |

| Cope Elimination | Not Applicable | Requires a β-hydrogen, which is absent. |

| Polonovski | Applicable and Common | Reaction with acylating agents (e.g., Ac₂O) leads to N-demethylation, forming an N-acetyl secondary amine and formaldehyde. organicreactions.orgnumberanalytics.com |

Redox Chemistry and Single Electron Transfer Processes of Aromatic N-Oxides

The N-oxide functionality imparts significant redox activity to the molecule. Aromatic N-oxides can act as both oxidizing agents (oxygen donors) and can undergo single-electron transfer (SET) processes. nih.govdigitellinc.com

The reduction of aromatic N-oxides to the corresponding tertiary amines is a common transformation. organic-chemistry.org This can be achieved using various reducing agents, including Fe(II) complexes. researchgate.net Studies on the reduction of aromatic N-oxides by an aqueous Fe(II)-tiron complex show that the reaction is facilitated by the formation of an inner-sphere complex, which significantly aids electron transfer from the iron complex to the N-oxide. researchgate.net For some aromatic N-oxides, this initial electron transfer is the rate-limiting step of the reduction process. researchgate.net The electrochemical reduction of alkaloid N-oxides back to the parent alkaloid has also been demonstrated. nih.gov

Conversely, aromatic N-oxides can be oxidized in a single-electron transfer event to form reactive N-oxy radicals. nih.gov This process can be initiated by photoredox catalysis, where a photocatalyst, upon excitation by visible light, oxidizes the N-oxide. digitellinc.comnih.gov These generated N-oxy radicals are versatile intermediates that can participate in further reactions, such as hydrogen atom transfer (HAT), enabling the functionalization of C-H bonds. digitellinc.comnih.gov The redox potential of the specific N-oxide is a critical factor; it must be compatible with the photocatalyst for efficient SET to occur. nih.gov The presence of electron-donating groups, like the methyl groups on this compound, would be expected to lower its oxidation potential, making it more susceptible to oxidation compared to unsubstituted pyridine N-oxide.

Acid-Base Properties and Protonation Effects on Reactivity

Like other amine oxides, this compound is a weak base. The basicity is attributed to the oxygen atom, not the nitrogen, which is positively charged. Aromatic N-oxides typically have pKa values in the range of 0.5 to 2, making them much weaker bases than aliphatic amine oxides (pKa 4-5). nih.gov Protonation occurs on the oxygen atom to yield a stable hydroxyammonium (B8646004) cation. nih.gov

This protonation has a profound effect on the electronic properties and reactivity of the molecule. The formation of the N-OH⁺ group significantly increases the electron-withdrawing nature of the N-oxide functionality. This enhances the electrophilicity of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by nucleophiles. Mass spectrometry studies have utilized the unique reactivity of protonated aromatic tertiary N-oxides. For instance, they selectively form stable adducts with reagents like 2-methoxypropene (B42093) in the gas phase, a reaction not observed for their aliphatic counterparts or other functional groups, allowing for their specific identification. acs.orgnih.gov This distinct reactivity highlights how protonation activates the N-oxide system. acs.org

| Property | Value/Description | Effect on Reactivity |

| Basicity (pKa) | ~0.5 - 2 (typical for aromatic N-oxides) nih.gov | Weak base; protonates on the oxygen atom. |

| Protonated Form | N-hydroxyammonium cation | Increases the electron-withdrawing effect of the N-oxide group. |

| Reactivity of Protonated Form | Enhanced electrophilicity of the aromatic ring. | More susceptible to nucleophilic attack at ortho/para positions. |

Reactions with Electrophiles and Nucleophiles

The dual nature of the N-oxide group allows it to react with both electrophiles and nucleophiles.

Reactions with Electrophiles: The oxygen atom of the N-oxide is nucleophilic and readily attacks electrophiles. thieme-connect.de The most prominent example is the Polonovski reaction, where the N-oxide attacks an acylating agent (an electrophile) like acetic anhydride. organicreactions.orgrsc.org Similarly, aromatic N-oxides can react with other electrophiles, such as Lewis acids. For example, the reaction of 4-methylpyridine-N-oxide with BF₃ forms a Lewis acid complex, which can then direct further reactions. researchgate.net

Advanced Spectroscopic and Computational Characterization of Benzenamine, N,n,4 Trimethyl , N Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Benzenamine, N,N,4-trimethyl-, N-oxide. Both ¹H and ¹³C NMR provide unambiguous data for verifying the molecular structure.

In ¹H NMR, the molecule is expected to show three distinct signals. The aromatic protons on the p-substituted ring form a characteristic AA'BB' system, appearing as two distinct doublets. The six protons of the two N-methyl groups are equivalent and appear as a sharp singlet. The presence of the electron-withdrawing N-oxide group causes these protons to be deshielded (shifted downfield) compared to the parent amine. The three protons of the 4-methyl group also produce a singlet, typically found in the standard aromatic methyl region.

In ¹³C NMR, four signals are anticipated for the aromatic carbons due to the molecule's symmetry, along with distinct signals for the N-methyl and 4-methyl carbons. The carbon atoms attached to the nitrogen (C1) and the N-methyl groups are significantly affected by the N-oxide functionality. Studies of the reactions of N,N-dimethylaniline N-oxide and its 4-methyl substituted derivative in strong acids have been followed by ¹H and ¹³C NMR spectroscopy, demonstrating the utility of NMR in tracking chemical transformations and understanding reaction mechanisms. scispace.com

Predicted ¹H and ¹³C NMR Chemical Shifts The following table outlines the predicted chemical shifts (δ) in ppm for this compound, based on analysis of its parent aniline (B41778) and related N-oxides.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | Aromatic H (ortho to N-oxide) | ~8.0 - 8.2 | Doublet | 2H |

| ¹H | Aromatic H (meta to N-oxide) | ~7.3 - 7.5 | Doublet | 2H |

| ¹H | N-Methyl (N(CH₃)₂) | ~3.8 - 4.0 | Singlet | 6H |

| ¹H | Aryl-Methyl (Ar-CH₃) | ~2.4 - 2.5 | Singlet | 3H |

| ¹³C | Aromatic C (C-N) | ~148 - 150 | ||

| ¹³C | Aromatic C (C-CH₃) | ~140 - 142 | ||

| ¹³C | Aromatic C (ortho to N-oxide) | ~129 - 131 | ||

| ¹³C | Aromatic C (meta to N-oxide) | ~119 - 121 | ||

| ¹³C | N-Methyl (N(CH₃)₂) | ~60 - 65 | ||

| ¹³C | Aryl-Methyl (Ar-CH₃) | ~20 - 22 |

Mass Spectrometry Techniques for Identification, Purity Assessment, and Fragmentation Analysis

Mass spectrometry (MS) is vital for confirming the molecular weight of this compound (C₉H₁₃NO, molecular weight: 151.21 g/mol ) and assessing its purity. Under atmospheric pressure ionization conditions, such as electrospray (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecular ion [M+H]⁺ at m/z 152.1 would be expected.

The fragmentation of aromatic N-oxides follows characteristic pathways. A key diagnostic fragmentation is the loss of an oxygen atom, resulting in an [M-16]⁺ or [M+H-16]⁺ ion. nih.govresearchgate.net This "deoxygenation" is often thermally induced in the ion source and serves as strong evidence for the N-oxide functionality, helping to distinguish it from a hydroxylated isomer. nih.gov Other expected fragmentation patterns include the loss of a methyl radical ([M-15]⁺) from the N-methyl groups and cleavage of the aryl-nitrogen bond.

Predicted Mass Spectrometry Fragmentation This table details the major ions expected in the mass spectrum of this compound.

| m/z (Mass/Charge) | Proposed Fragment | Formula | Fragmentation Pathway |

|---|---|---|---|

| 151 | [M]⁺ | C₉H₁₃NO | Molecular Ion |

| 136 | [M-CH₃]⁺ | C₈H₁₀NO | Loss of a methyl radical |

| 135 | [M-O]⁺ | C₉H₁₃N | Loss of oxygen atom |

| 120 | [M-O-CH₃]⁺ | C₈H₁₀N | Loss of oxygen and a methyl radical |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion from cleavage of tolyl group |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Structure

Other significant bands include the C-H stretching vibrations for the aromatic and aliphatic methyl groups (~2850-3100 cm⁻¹), aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations that are indicative of the 1,4-disubstitution pattern on the benzene (B151609) ring (~800-850 cm⁻¹). Computational methods, such as DFT, are frequently used to calculate theoretical vibrational spectra, which aids in the precise assignment of experimental bands. nih.gov

Predicted Principal Vibrational Frequencies The table below lists the expected vibrational frequencies for key functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Methyl Groups (-CH₃) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1520 - 1480 | C=C Stretch | Aromatic Ring |

| 1300 - 1250 | N-O Stretch | Amine N-oxide |

| 1250 - 1150 | C-N Stretch | Aryl-N and Alkyl-N |

| 850 - 800 | C-H Out-of-plane Bend | 1,4-Disubstituted Benzene |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Molecular Orbitals

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is dominated by π → π* transitions within the substituted benzene ring. The N,N-dimethylamino group is a strong auxochrome (color-enhancing group), and its oxidation to an N-oxide modifies these transitions. The spectrum is expected to show characteristic absorption bands, similar to other substituted anilines. The primary bands are related to the benzenoid system, and their exact wavelength (λ_max) and intensity are influenced by the N-oxide and methyl substituents. Theoretical calculations can be employed to predict these electronic transitions and assign them to specific molecular orbital shifts. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the properties of this compound at a molecular level, complementing experimental data.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the optimized molecular geometry, electronic structure, and bonding characteristics. These calculations can determine bond lengths, bond angles, and the distribution of electron density. A key feature of an amine N-oxide is the highly polar, dative N-O bond. Computational studies on related substituted N,N-dimethylaniline oxides have shown that there is limited electronic conjugation between the aromatic ring and the N-oxide moiety. researchgate.net This is reflected in the bond dissociation energies and dipole moments, which can be accurately predicted. nih.gov

A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can generate predicted ¹H and ¹³C NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. nih.govnih.gov These predicted spectra are invaluable for validating and interpreting experimental results.

Furthermore, computational modeling can be used to map out potential reaction pathways. For instance, the mechanism of acid-catalyzed deoxygenation can be explored by calculating the energies of intermediates and transition states. scispace.com This provides deep mechanistic insights that are often difficult to obtain through experimental means alone, elucidating the factors that control the compound's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the behavior of closely related aromatic amine N-oxides and the foundational compound, trimethylamine (B31210) N-oxide (TMAO), has been computationally modeled to understand their conformational dynamics and interactions. These studies provide a framework for predicting the behavior of N,N,4-trimethylaniline N-oxide.

MD simulations are instrumental in exploring the conformational landscape dictated by the rotation around the C-N bond and the orientation of the N-oxide group relative to the aromatic ring. For an aromatic amine N-oxide like this compound, the key dihedral angle is between the plane of the phenyl ring and the C-N-O plane. The planarity and rotational barrier are influenced by the electronic interplay between the electron-donating N-oxide group and the π-system of the benzene ring, as well as the steric hindrance from the methyl groups.

Intermolecular interactions are dominated by the highly polar N⁺-O⁻ bond, which has a significant dipole moment (typically 4.0 to 5.0 D for amine oxides). nih.gov This makes the oxygen atom a strong hydrogen bond acceptor. nih.gov In aqueous environments, MD simulations of related compounds like TMAO show strong hydrogen bonding with surrounding water molecules. nih.gov It is predicted that this compound would exhibit similar strong interactions with protic solvents. Furthermore, computational studies on other substituted anilines have utilized methods like the Polarizable Continuum Model (PCM) to examine energetic behavior in solvent media, a technique applicable to this N-oxide. researchgate.net

The intermolecular interactions also involve non-covalent forces with other molecules. For instance, the interaction of dimethylanilinic N-oxides with metal centers, such as copper(I), has been studied, highlighting the role of the N-oxide as an oxygen atom donor. nih.gov These interactions are critical in catalytic processes and are driven by the electronic structure of the N-oxide. The molecular electrostatic potential (MEP), often calculated via Density Functional Theory (DFT), can predict sites for electrophilic and nucleophilic attack, further elucidating potential intermolecular interactions. researchgate.net

Reaction Energetics and Transition State Theory

The reaction energetics of this compound are primarily governed by the N-O bond. Computational studies, often employing DFT, provide insight into the thermodynamics and kinetics of reactions involving this functional group.

N-O Bond Dissociation Enthalpy: The N-O bond dissociation energy (BDE) is a critical parameter for reactions where the N-oxide acts as an oxygen transfer agent. While direct experimental BDE values for this compound are not readily available, computational chemistry offers reliable estimates. Studies on related compounds provide valuable comparative data. For example, computational models have been used to compare the BDE of trimethylamine N-oxide (TMAO) and pyridine (B92270) N-oxide. nih.gov DFT calculations predict that the BDE for pyridine N-oxide is significantly higher than for TMAO, a difference attributed to the greater π-backdonation in the aromatic system. nih.govnih.gov Aromatic amine N-oxides like this compound are expected to have BDEs influenced by the electronic nature of the substituted phenyl ring. The presence of an electron-donating methyl group at the para position is expected to influence the N-O bond strength compared to an unsubstituted N,N-dimethylaniline N-oxide.

A study on the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes to form a high-valent copper-oxyl species provides insights into the energetics of oxygen atom transfer. nih.govacs.org This reaction highlights the N-oxide's capability to hydroxylate strong C-H bonds, with a bond dissociation energy of approximately 90 kcal/mol. nih.govacs.org

Transition State Theory in Thermal Decompositions: Transition state theory (TST) is essential for understanding the kinetics of reactions such as the thermal decomposition of amine oxides. wikipedia.org For amine oxides possessing a β-hydrogen, a common thermal reaction is the Cope elimination, a concerted intramolecular (Ei) reaction that proceeds through a cyclic transition state to form an alkene and a hydroxylamine. nih.govunl.edu

Computational studies have been performed to model the transition states of Ei reactions for various amine oxides. unl.edu These calculations determine the geometry of the five-membered cyclic transition state and the corresponding activation energy (Ea). For a generic amine oxide pyrolysis, the transition state involves the partial breaking of the C-H and C-N bonds and the partial formation of the C=C, O-H, and N-O π bonds. unl.edu Calculations for simple amine oxides predict activation energies and kinetic isotope effects (kH/kD) that are consistent with experimental observations. unl.edu While this compound itself does not have a β-hydrogen on the aromatic ring side suitable for a standard Cope elimination, the principles of TST are crucial for analyzing other potential thermal rearrangements or reactions, such as the Meisenheimer rearrangement, which is known for certain N-oxides. nih.gov

The table below presents comparative calculated energetic data for related amine N-oxides, illustrating the typical values obtained from computational studies.

| Compound/Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

| Pyridine N-oxide vs. Trimethylamine N-oxide (TMAO) | B3LYP/6-31G* | N-O BDE difference (PNO higher than TMAO) | 10.0 - 13.5 | nih.gov |

| Ethyl(methyl)amine oxide Ei reaction | MP2/6-31+G(d,p) | Activation Energy (Ea) | ~29.0 | unl.edu |

| p-cyano-N,N-dimethylaniline N-oxide mediated C-H hydroxylation | - | Bond Dissociation Energy of hydroxylated C-H bond | ~90 | nih.gov |

Applications of Benzenamine, N,n,4 Trimethyl , N Oxide in Organic Synthesis and Materials Science Non Biological Focus

Utilization as a Reagent or Auxiliary in Organic Transformations

While specific, widespread applications of Benzenamine, N,N,4-trimethyl-, N-oxide as a bulk reagent are not extensively documented, the reactivity of the amine oxide group suggests its potential utility. Triarylamine-N-oxides are noted to be of significant interest to theoretical organic chemists. mdpi.org The N-O bond is polar and can be cleaved, allowing the compound to function as an oxygen transfer agent or to undergo rearrangements.

The reactivity of the simpler analogue, Trimethylamine (B31210) N-oxide (TMAO), provides a model for potential transformations. TMAO is used to mediate the conversion of thiols to disulfides and as a decarbonylation reagent in organometallic chemistry. sigmaaldrich.comsigmaaldrich.com Furthermore, TMAO can be deprotonated to form an azomethine ylide, a reactive intermediate capable of participating in cycloaddition reactions to synthesize complex heterocyclic structures like pyrrolidines. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could potentially serve as a reagent in similar capacities, offering a pathway to specialized molecular architectures.

Table 1: Potential Reagent Applications based on Analogous N-Oxides

| Reaction Type | Reagent | Product Class | Reference |

|---|---|---|---|

| Thiol Oxidation | Trimethylamine N-oxide | Disulfides | sigmaaldrich.comsigmaaldrich.com |

| Decarbonylation | Trimethylamine N-oxide | Decomplexed Organometallics | sigmaaldrich.comsigmaaldrich.com |

| Ylide Formation | Trimethylamine N-oxide | Pyrrolidines (via cycloaddition) | sigmaaldrich.comsigmaaldrich.com |

Role in Polymerization Chemistry and Resin Curing Mechanisms

A significant industrial application of this compound is in polymer chemistry. It is explicitly used as a catalyst for the polymerization of unsaturated polyester (B1180765) resins. lookchem.com The parent amine, N,N,4-trimethylaniline (also known as N,N-dimethyl-p-toluidine), is a well-established accelerator or cure promoter in both epoxy and polyester resin systems. threebond.co.jp These systems typically involve a peroxide initiator, and the tertiary amine promoter works to accelerate the decomposition of the peroxide, thus speeding up the curing process.

The N-oxide derivative leverages this established chemistry, acting as a catalytic species to facilitate the cross-linking and hardening of the resin. The European Chemicals Agency (ECHA) notes that the parent amine is widely used in the manufacture of polymers, adhesives, and sealants. europa.eu The use of the N-oxide form can offer advantages in controlling the initiation and rate of polymerization.

Table 2: Role in Polymer Systems

| Compound | Role | Polymer System | Reference |

|---|---|---|---|

| This compound | Catalyst | Unsaturated Polyester Resins | lookchem.com |

| Benzenamine, N,N,4-trimethyl- | Accelerator / Promoter | Epoxy Resins, Polyester Resins | threebond.co.jp |

| General Tertiary Amines | Accelerator / Co-curing Agent | Epoxy Resins | threebond.co.jp |

Function as a Stabilizer for Unsaturated Organic Compounds

The N-oxide functional group is known for its ability to interact with and stabilize other molecules, often through strong hydrogen bonds and dipole interactions. acs.org The analogous compound Trimethylamine N-oxide is a classic example, widely recognized for its role as a protein stabilizer that counteracts the denaturing effects of urea (B33335) and pressure. pnas.orgwikipedia.org It also stabilizes the tertiary structure of RNA. nih.gov

In a non-biological context, a patent has cited that complex triarylamine-N-oxides can be used as lubricant additives, where they prevent the formation of phosphine (B1218219) (PH3) in phosphorus-containing alloys, indicating a stabilizing function against chemical degradation. mdpi.org While direct evidence for this compound as a stabilizer for unsaturated organic compounds is limited, the known properties of the N-oxide moiety suggest a strong potential for such applications. Its ability to interact with polar and polarizable species could inhibit unwanted side reactions or degradation pathways in various organic materials.

Exploration in Advanced Materials (e.g., Electron Transport, Semiconducting Polymers, Organic Solar Cells)

The field of organic electronics requires materials with specific electronic properties, such as efficient charge transport. N-type organic semiconductors, which transport electrons, are crucial components in devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.govbohrium.com The parent amine of the compound in focus, N,N,4-trimethylaniline, is listed by ECHA for use in the manufacture of semiconductors and other electrical and electronic equipment, pointing to the relevance of this chemical family in the electronics industry. europa.eu

Metal oxides are often used as electron transport layers in these devices. nih.gov The introduction of nitrogen-containing organic molecules, including N-oxides, can modify the properties of these layers or act as n-type materials themselves. The highly polar N-oxide group can influence the energy levels (LUMO) and interfacial properties, which are critical for efficient electron injection and transport. acs.org While specific research on this compound in these advanced materials is still emerging, its structure is analogous to other organic molecules investigated for these purposes.

Precursor in the Synthesis of Other Chemical Entities

This compound can serve as a valuable precursor for the synthesis of other molecules. The N-O bond is susceptible to cleavage, allowing for the controlled removal of the oxygen atom to regenerate the parent tertiary amine, N,N,4-trimethylaniline. mdpi.orgacs.org This reduction can be a strategic step in a multi-step synthesis.

More complex transformations are also possible. Research on the bacterial enzyme TMAO demethylase demonstrates that the N-oxide functionality can be a site for demethylation reactions, producing formaldehyde (B43269) and a secondary amine. nih.gov In synthetic organic chemistry, the reaction of the related Trimethylamine N-oxide with a strong base like lithium diisopropylamide generates an azomethine ylide. sigmaaldrich.comsigmaaldrich.com This intermediate can then undergo [3+2] cycloaddition with alkenes or alkynes, providing a sophisticated route to N-heterocyclic compounds. This reactivity profile suggests that this compound could be used as a precursor to generate substituted aromatic ylides, leading to the synthesis of a variety of complex nitrogen-containing molecules. During mass spectrometry analysis, a related triarylamine-N-oxide was shown to convert to a triphenylamine-N-chloride, demonstrating its potential as an intermediate. mdpi.org

Environmental Chemistry and Abiotic Fate of Benzenamine, N,n,4 Trimethyl , N Oxide

Atmospheric Transformation Mechanisms (e.g., Photo-oxidation, Radical Reactions)

The atmospheric fate of Benzenamine, N,N,4-trimethyl-, N-oxide is determined by its reactions with photochemically generated oxidants and by direct photolysis. Its precursor, N,N-dimethyl-p-toluidine, is reported to be broken down rapidly in the air. who.int

Photo-oxidation and Radical Reactions: The dominant daytime oxidant in the troposphere is the hydroxyl radical (OH•). copernicus.orgcopernicus.org The reaction of OH• with this compound can proceed through several pathways:

Addition to the Aromatic Ring: As an aromatic compound, it is susceptible to electrophilic addition of OH• to the benzene (B151609) ring, forming hydroxylated intermediates. researchgate.netrsc.org This is a common pathway for many aromatic compounds in the atmosphere.

Hydrogen Abstraction: OH• can abstract a hydrogen atom from the N-methyl groups or the p-methyl group. This pathway is analogous to the reaction of OH• with trimethylamine (B31210), which forms an aminoalkyl radical. researchgate.net

Reaction with the N-oxide Group: Direct reaction at the N-oxide functional group may also occur, potentially leading to deoxygenation or rearrangement.

During nighttime, the nitrate (B79036) radical (NO₃•) becomes a significant oxidant and is known to react with amines, likely leading to hydrogen abstraction and subsequent degradation. acs.org The oxidation of tertiary amines can also occur in the presence of other atmospheric oxidants like ozone and peroxy radicals. mdpi.com

Direct Photolysis: Aromatic amine N-oxides are known to be photochemically active. acs.orgacs.org Upon absorption of solar radiation, this compound may undergo deoxygenation to regenerate the parent amine (N,N,4-trimethylaniline) or rearrange to form other products. These photochemical reactions often proceed through a highly reactive, transient oxaziridine (B8769555) intermediate. wur.nl

The potential products of these atmospheric transformations are diverse, though their formation and yields have not been experimentally determined for this specific compound.

Table 1: Hypothetical Atmospheric Transformation Products and Pathways

| Transformation Pathway | Initiating Species | Potential Products |

| OH Radical Addition | OH• | Hydroxylated derivatives (e.g., 2-hydroxy-N,N,4-trimethylaniline N-oxide) |

| H-Abstraction (N-methyl) | OH•, NO₃• | N-methyl-p-toluidine, Formaldehyde (B43269) |

| H-Abstraction (p-methyl) | OH•, NO₃• | 4-(dimethylaminomethyl)phenol N-oxide |

| Direct Photolysis | UV Radiation | N,N,4-trimethylaniline (deoxygenation product), ring-rearranged isomers |

Role in Atmospheric Cluster Formation and Particle Nucleation Processes

While there are no direct studies on the role of this compound in atmospheric new particle formation (NPF), extensive research on the analogous but structurally simpler compound, trimethylamine N-oxide (TMAO), provides significant insights. mdpi.comresearchgate.net

Research has shown that TMAO is highly effective at enhancing sulfuric acid-driven particle formation, more so than amines like dimethylamine. mdpi.comresearchgate.netconsensus.app The mechanism behind this enhancement is attributed to the unique properties of the N-oxide functional group. researchgate.net

Zwitterionic Structure: Amine oxides possess a zwitterionic N⁺-O⁻ structure, which results in a very high molecular dipole moment. researchgate.netthieme-connect.de

Strong Interactions: This high polarity allows for strong, stabilizing ion-dipole interactions with acidic species like sulfuric acid, in addition to the formation of a single hydrogen bond. mdpi.comresearchgate.net These stable interactions lower the evaporation rate of molecular clusters, promoting their growth into new particles. researchgate.net

This compound shares the key structural feature of a zwitterionic N-oxide group. wikipedia.org It is therefore hypothesized that it would also have a large dipole moment and be an effective agent for stabilizing atmospheric clusters containing sulfuric acid, nitric acid, or other acidic vapors. Its larger size and lower volatility compared to TMAO might further influence the initial steps of particle growth. However, without experimental data, its precise enhancement potential relative to other atmospheric bases remains unknown.

Table 2: Comparison of Properties Relevant to New Particle Formation

| Compound | Molecular Formula | Key Structural Feature | Dipole Moment (for class) | Role in NPF |

| Trimethylamine N-oxide (TMAO) | C₃H₉NO | Aliphatic N-oxide | High (~5.0 D) thieme-connect.de | Experimentally shown to enhance NPF significantly. mdpi.comresearchgate.net |

| This compound | C₉H₁₃NO | Aromatic N-oxide | Expected to be high | Hypothesized to enhance NPF due to the polar N-oxide group. |

| Dimethylamine | C₂H₇N | Secondary Amine | Low (~1.1 D) researchgate.net | Known to participate in NPF, but less effective than TMAO. researchgate.net |

Abiotic Degradation Pathways in Aqueous and Soil Environments (e.g., Hydrolysis, Photolysis)

The abiotic fate of this compound in water and soil is governed by its stability towards hydrolysis and its susceptibility to photochemical and other chemical reactions.

Hydrolysis: The N-O and N-C bonds in amine oxides are generally stable against hydrolysis at environmentally relevant pH ranges (pH 5-9). wikipedia.org Therefore, hydrolysis is not expected to be a significant degradation pathway.

Photolysis in Water: The presence of the aromatic ring enables the molecule to absorb sunlight, particularly in the UV-B range. The photochemistry of aromatic N-oxides in solution can lead to deoxygenation, reforming the parent amine (N,N,4-trimethylaniline), or rearrangement into other isomers. acs.orgwur.nl This suggests that photolysis in sunlit surface waters could be a relevant transformation pathway. Studies on other anilines in seawater have shown that photooxidation can occur. epa.gov

Reactions in Soil: The parent compound class, anilines, are known to undergo abiotic reactions in soil. They can be oxidized by naturally occurring metal oxides, such as manganese oxides (MnO₂), particularly under acidic conditions. researchgate.net Substituted anilines can also become irreversibly bound to soil organic matter (humic substances), which would decrease their mobility and bioavailability. researchgate.net While the high polarity of the N-oxide group in this compound might reduce its tendency to bind compared to its parent aniline (B41778), its degradation products (e.g., from photolysis) could undergo these reactions.

Sorption and Transport Mechanisms in Environmental Compartments

The transport of this compound between air, water, and soil is dictated by its physicochemical properties, which are dominated by the highly polar N-oxide functional group. wikipedia.org

Volatility: The parent compound, N,N,4-trimethylaniline, may volatilize from moist soil and water. who.int However, the N-oxide is a highly polar, low-volatility solid. This polarity drastically reduces its vapor pressure and Henry's Law constant, making its transport from water or soil to the atmosphere negligible.

Water Solubility: Amine oxides are characterized by their excellent water solubility. wikipedia.org This high solubility suggests that this compound will be readily dissolved in the aqueous phase.

Sorption to Soil and Sediment: The tendency of a chemical to sorb to soil or sediment is often estimated by the soil organic carbon-water (B12546825) partition coefficient (Koc). Highly water-soluble and polar compounds generally have low Koc values. The parent compound, N,N,4-trimethylaniline, is reported to travel through soil. who.int The N-oxide derivative is expected to be even more mobile due to its increased polarity. It will have a low affinity for sorption to organic matter in soil and sediment, leading to a high potential for leaching and transport within aquatic systems.

Table 3: Comparison of Physicochemical Properties and Environmental Mobility

| Compound | Key Functional Group | Expected Water Solubility | Expected Soil Sorption (Koc) | Expected Mobility in Soil/Water |

| N,N,4-trimethylaniline | Tertiary Aromatic Amine | Moderate | Moderate | Moderate mobility, may travel through soil. who.int |

| This compound | Aromatic N-oxide | High | Low | High mobility, significant potential for leaching. |

Advanced Analytical Methodologies for Benzenamine, N,n,4 Trimethyl , N Oxide in Research Contexts

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography with UV detection, Gas Chromatography with Flame Ionization Detection) for Research Samples

Chromatographic techniques are fundamental for isolating Benzenamine, N,N,4-trimethyl-, N-oxide from sample matrices prior to detection.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like aromatic amine N-oxides. While specific literature detailing HPLC-UV methods exclusively for this compound is limited, methods for its precursor, N,N-dimethyl-p-toluidine, and other aromatic amines are well-established and serve as a foundation. For instance, N,N-dimethyl-p-toluidine has been analyzed by HPLC with UV detection, often following solid-phase extraction for sample cleanup. certifico.comwho.int A typical analysis would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. dcu.ie Detection via UV spectrophotometry is effective due to the aromatic ring in the molecule, which absorbs UV light; detection at 210 nm has been used for related toluidine derivatives to achieve high sensitivity. thermofisher.com

Gas Chromatography (GC) is better suited for volatile and thermally stable compounds. Direct analysis of amine N-oxides by GC is challenging due to their low volatility and thermal lability. Therefore, analysis often requires a derivatization step or a preliminary reduction of the N-oxide back to its corresponding tertiary amine (N,N,4-trimethylaniline). The precursor, N,N,4-trimethylaniline, can be analyzed using GC with a flame ionization detector (GC-FID). who.int

A comparative table of typical starting parameters for the analysis of the precursor, N,N,4-trimethylaniline, which would inform method development for its N-oxide, is presented below.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Reference |

|---|---|---|---|---|

| HPLC | Reverse-Phase (e.g., C18, CS17) | Acetonitrile / Water with MSA Buffer | UV-Vis (210-260 nm) | thermofisher.com |

| GC | Silica (B1680970) Gel | Helium / Nitrogen | Flame Ionization Detection (FID) | certifico.comwho.int |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Structural Elucidation and Quantitative Analysis in Complex Chemical Matrices

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable for unambiguous identification and precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing polar, non-volatile compounds like this compound in complex mixtures. Studies on the metabolism of N,N-dimethyl-p-toluidine in rats have successfully used LC-MS and GC-MS to identify N,N-dimethyl-p-toluidine N-oxide as a metabolite in urine, confirming its structure through mass fragmentation patterns. For sensitive and selective quantification, LC coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is the method of choice. This approach provides excellent specificity and allows for trace-level detection. While a validated method for this compound was not found in the searched literature, the principles are demonstrated by methods for other amine oxides.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for structural confirmation, particularly of the parent amine after reduction of the N-oxide. The mass spectrum provides a molecular fingerprint that can confirm the identity of the compound. As with GC-FID, direct analysis of the N-oxide is difficult. However, GC-MS has been instrumental in identifying metabolites of the parent amine, including the N-oxide, by comparing mass fragmentation patterns with authentic standards.

The table below summarizes the application of these hyphenated techniques in the analysis of N,N-dimethyl-p-toluidine and its N-oxide metabolite.

| Technique | Application | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| LC-MS & GC-MS | Metabolite Identification | Rat Urine | Identified N,N-Dimethyl-p-toluidine N-oxide by comparing mass fragmentation and retention times to standards. | |

| LC-ESI-MS/MS | High-Sensitivity Quantification | General Biological Matrices | Preferred method for sensitive detection of aromatic amine N-oxides. |

Spectroscopic Methods for In-situ Reaction Monitoring and Mechanistic Studies

Spectroscopic methods that allow for real-time monitoring of reactions are crucial for understanding reaction kinetics and mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction progress. 1H-NMR data for N,N-Dimethyl-p-toluidine N-oxide has been characterized, showing distinct signals for the methyl and aromatic protons, which would shift predictably during a reaction. nii.ac.jp In studies of related compounds, such as vanadium complexes with aromatic amine N-oxide derivatives, 1H-NMR has been used to follow modifications in metabolites, demonstrating its utility in tracking biochemical pathways. nih.gov

UV-Visible Spectroscopy can be employed for in-situ monitoring if the reactants and products have distinct absorption spectra. During the electrocatalytic oxidation of various aromatic amines, in-situ UV-visible spectroscopy has shown a rapid increase in absorbance, indicating the formation of new species and allowing the reaction to be followed over time. researchgate.net

Deep-UV Laser Ionization Mass Spectroscopy (DUV-LIMS) is an advanced technique used for mechanistic studies. Research on the precursor, N,N-dimethyl-p-toluidine, using DUV-LIMS revealed a stable dehydrogenation product, providing insight into its photoreactivity. acs.org This highlights how specialized spectroscopic methods can uncover novel reaction pathways.

Method Development for Trace Analysis in Environmental and Synthetic Matrices

Detecting trace amounts of this compound is critical for environmental monitoring and for quality control in synthesis. Method development focuses on achieving low limits of detection (LOD) and quantification (LOQ) with high accuracy and precision.

For environmental samples , which are often complex, extensive sample preparation is required to isolate the analyte and remove interferences. This can involve techniques like solid-phase extraction (SPE) or solid-phase microextraction (SPME) prior to analysis. certifico.com While no specific environmental analysis methods for this compound were found, methods for other aromatic amines in water or air serve as a template. certifico.comwho.int The determination of trace nitrite (B80452) in environmental samples has been achieved using spectrophotometric methods based on reactions with aromatic amines, a principle that could be adapted for N-oxide analysis. researchgate.net

For synthetic matrices , such as reaction mixtures or formulated products, the challenge lies in separating the target compound from structurally similar precursors, byproducts, and other components. HPLC and GC methods are the cornerstones of such analyses. dcu.ie Ion chromatography has been successfully used to separate and detect related toluidine derivatives in industrial gas samples with detection limits in the low mg/L range after trapping the analytes in an acidic solution. thermofisher.com LC-MS/MS remains the gold standard for trace quantification due to its superior sensitivity and selectivity.

The table below outlines key considerations and techniques for developing trace analysis methods.

| Matrix Type | Key Challenge | Recommended Technique | Sample Preparation Example | Reference |

|---|---|---|---|---|

| Environmental (Water/Soil) | Low concentration, high interference | LC-MS/MS | Solid-Phase Microextraction (SPME) | |

| Environmental (Air) | Volatilization and collection | GC-FID / GC-MS | Sorption on silica gel | certifico.comwho.int |

| Synthetic (Reaction Mixture) | Separation from similar compounds | HPLC-UV, HPLC-MS | Solid-Phase Extraction (SPE) | certifico.comdcu.ie |

| Industrial (Gas) | Trapping and concentrating | Ion Chromatography-UV | Bubbling through acidic solution | thermofisher.com |

Emerging Research Frontiers and Future Directions for Benzenamine, N,n,4 Trimethyl , N Oxide

Development of Sustainable and Green Synthetic Approaches

The synthesis of Benzenamine, N,N,4-trimethyl-, N-oxide is achieved through the oxidation of its parent tertiary amine, N,N,4-trimethylaniline. Modern research prioritizes the development of environmentally benign synthetic methods that offer high atom economy, use safer reagents, and operate under mild conditions. rsc.orgnih.govrsc.org

A primary focus of green synthesis is the replacement of traditional, stoichiometric oxidants with cleaner alternatives like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), whose only byproduct is water. rsc.org While the uncatalyzed oxidation with H₂O₂ can be slow, its efficiency is significantly improved through catalysis. Research into the oxidation of tertiary amines has identified several promising catalytic systems applicable to the synthesis of aromatic N-oxides.

Key sustainable approaches include:

Platinum(II)-Catalyzed Oxidation: Bridging hydroxo complexes of Pt(II) have been shown to effectively catalyze the oxidation of tertiary amines to N-oxides using hydrogen peroxide under mild, ambient temperature conditions. rsc.orgresearchgate.net These catalysts show good to excellent yields, particularly for electron-rich amines. researchgate.net

Gold-Based Catalysis: Bimetallic gold catalysts, such as Au-Rh supported on carbon, have demonstrated high efficiency for the N-oxidation of tertiary amines in aqueous media using an aerobic atmosphere. acs.org This approach avoids organic solvents and utilizes readily available air as the oxidant.

Metal-Free Systems: While many efficient methods are metal-catalyzed, research also explores metal-free oxidation, for example, using organic oxidants like peroxy acids. masterorganicchemistry.com However, these often have lower atom economy and can present safety challenges on an industrial scale compared to catalytic H₂O₂ or O₂ systems.

Table 2: Overview of Selected Green Catalytic Approaches for Tertiary Amine N-Oxidation.

Deeper Mechanistic Understanding of Complex Chemical Transformations

The N-oxide functional group imparts unique reactivity, making this compound a substrate for several complex chemical transformations that are frontiers of mechanistic investigation. Aromatic N-oxides are generally more stable than their aliphatic counterparts but can be activated to participate in synthetically valuable reactions. nih.gov

Key transformations and mechanistic pathways for aromatic N-oxides include:

The Polonovski Reaction: This classic reaction involves the activation of the N-oxide with an acylating agent, such as acetic anhydride (B1165640), to form an N-acyloxyammonium intermediate. numberanalytics.com This intermediate can then eliminate acetic acid to generate a reactive iminium ion. numberanalytics.comorganicreactions.org This transformation is a powerful method for C-N bond cleavage and functionalization. organicreactions.org Mechanistic studies on substrates like N,N-dimethylaniline oxide have been crucial to understanding this pathway. acs.org

Sigmatropic Rearrangements: Under certain conditions, activated aniline (B41778) N-oxides can undergo rearrangements. For instance, preliminary mechanistic work suggests that reacting N-alkyl-N-methylaniline N-oxides with thionyl chloride can lead to ortho-chloroanilines via a proposed wikipedia.orgwikipedia.org-sigmatropic rearrangement, highlighting a pathway for selective aromatic C-H functionalization. udel.edu

Redox Chemistry and Electron Transfer: The N-O bond is susceptible to both oxidation and reduction. Mechanistic studies on the reduction of aromatic N-oxides by iron(II) complexes have shown that the process can be initiated by an inner-sphere electron transfer, which is often the rate-limiting step. researchgate.net The ability of N-oxides to act as electron shuttles is also an area of active investigation. nih.gov

Cope Elimination: This is an intramolecular syn-elimination that occurs upon heating an N-oxide with at least one β-hydrogen, leading to an alkene and a hydroxylamine. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For this compound, the N-methyl groups lack β-hydrogens, and the aromatic ring is not susceptible to this reaction. This lack of reactivity via the Cope pathway is a key mechanistic feature that distinguishes it from many aliphatic N-oxides and channels its reactivity towards other transformations. chemistrysteps.com

Discovery of Novel Non-Biological Applications in Chemical Technologies

While research is ongoing, the unique electronic properties of this compound suggest its potential in several non-biological technological applications, primarily leveraging its identity as a stable, polar molecule with controlled oxidative capacity.

Emerging areas of application include:

Polymerization and Materials Science: The precursor, N,N,4-trimethylaniline, is used as a polymerization accelerator, particularly for resins. industrialchemicals.gov.au The N-oxide derivative could serve as a latent or thermally-activated catalyst, allowing for greater control over polymerization reactions. The highly polar N-O bond could also be incorporated into polymers to modify surface properties or create materials with unique dielectric characteristics, drawing inspiration from the development of other polymeric N-oxides. nih.gov

Organometallic Chemistry and Catalysis: Amine oxides, notably trimethylamine (B31210) N-oxide (TMAO), are employed as reagents in organometallic chemistry. wikipedia.org They can function as mild oxidants for converting alkyl iodides to aldehydes or as decarbonylation agents to remove CO ligands from metal centers. wikipedia.org By analogy, this compound could be explored as a specialized oxidant or reagent in organometallic synthesis, where the aromatic substituent could tune its reactivity and solubility.

Reagents for Organic Synthesis: Heteroaromatic N-oxides are versatile and mild nucleophilic oxidants capable of participating in a wide range of transformations, often in the presence of metal catalysts. thieme-connect.de The N-O bond is relatively weak and prone to cleavage, allowing for the transfer of the oxygen atom to substrates like alkynes. thieme-connect.de this compound could find similar use as a selective oxygen-transfer agent in the synthesis of complex organic molecules. Its activation can also lead to novel C-H functionalization reactions of the aromatic ring. udel.edu

Advanced Computational Modeling and Data-Driven Insights for Predictive Chemistry

Modern chemical research increasingly relies on computational modeling to predict molecular properties and reaction mechanisms, accelerating discovery while reducing experimental costs. For this compound, these tools are invaluable for understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies: DFT is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. researchgate.netaps.org For N-oxides, DFT calculations are used to determine key parameters such as N-O bond lengths, bond dissociation enthalpies (BDE), dipole moments, and the energy barriers of reaction pathways. researchgate.netnih.gov Computational studies comparing aromatic N-oxides (like pyridine (B92270) N-oxide) with aliphatic ones (like TMAO) reveal that aromatic N-oxides typically feature shorter, stronger N-O bonds and slightly lower dipole moments, which is attributed to electronic delocalization involving the aromatic system. nih.govnih.gov These calculations provide fundamental insights into why this compound would be expected to be more thermally stable than a simple alkylamine N-oxide. nih.gov

Table 3: Comparison of Calculated and Experimental Properties of a Representative Aromatic N-Oxide and an Aliphatic N-Oxide. Data sourced from nih.govthieme-connect.denih.gov.

Data-Driven Predictive Chemistry: A new frontier in chemical research involves the use of machine learning and artificial intelligence to build predictive models from large chemical datasets. acs.org By training algorithms on vast databases of known compounds and their properties, it is possible to predict the characteristics of new or unstudied molecules. islandscholar.caresearchgate.netarxiv.org For a compound like this compound, such data-driven approaches could be used to predict its mutagenicity, reactivity in various solvent systems, or its potential as a catalyst without the need for initial synthesis and testing. islandscholar.canih.gov This strategy, combining large datasets with machine learning, promises to accelerate the discovery and optimization of novel chemical technologies based on N-oxide scaffolds. acs.org

Q & A

Q. What are the recommended synthetic routes for preparing Benzenamine, N,N,4-trimethyl-, N-oxide derivatives, and how can purity be optimized?

- Methodological Answer : Benzenamine N-oxide derivatives are typically synthesized via condensation reactions between N-substituted benzamides and aldehydes. For example, N-phenylmethylene benzenamine N-oxide derivatives are prepared by reacting N-benzamide with aldehydes under controlled conditions. Yields range from 40–70%, with purity enhanced through iterative crystallization using mixed solvents like benzene/hexane. Microanalysis (e.g., C, H, N content) and melting point verification against literature values are critical for confirming purity .

Q. How are thermodynamic properties such as standard molar combustion enthalpies measured for N-oxide compounds?

- Methodological Answer : Static bomb calorimetry is the primary method for determining combustion enthalpies. For example, combustion experiments for N-phenylmethylene benzenamine N-oxide derivatives were conducted at 298.15 K using a static bomb apparatus. The mass of CO₂ produced during combustion is compared to theoretical values to validate experimental accuracy. Corrections for nitric acid formation and fuse wire combustion are applied .

Q. What safety protocols are essential when handling mutagenic N-oxide derivatives?

- Methodological Answer : Prior to synthesis, conduct a hazard analysis (e.g., Ames testing for mutagenicity) and use personal protective equipment (PPE) such as gloves, goggles, and fume hoods. For derivatives like anomeric amides, ensure proper ventilation and avoid skin contact. Storage conditions must prevent decomposition (e.g., refrigeration for thermally unstable compounds) .

Advanced Research Questions

Q. How do discrepancies in reported (N-O) bond dissociation enthalpies (D(N-O)) arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from experimental vs. computational approaches. For instance, Kharasch (1948) reported D(N-O) as 6416.6 kJ·mol⁻¹ for trans-diphenyldiaziridine N-oxide, while recent calorimetric studies revised it to 6394.7 ± 1.5 kJ·mol⁻¹ . To resolve conflicts, cross-validate using microcalorimetry for sublimation enthalpies and gas-phase computational models (e.g., density functional theory) to account for molecular interactions .

Q. What role do molecular interactions (e.g., hydrogen bonding) play in stabilizing N-oxide derivatives?

- Methodological Answer : Intramolecular hydrogen bonding in N-2-hydroxybenzylidene benzenamine N-oxide increases D(N-O) by ~12 kJ·mol⁻¹ compared to non-hydrogen-bonded analogs. This stabilization is quantified using IR spectroscopy (O-H stretching frequencies) and correlated with bond strength adjustments in thermodynamic calculations .

Q. How can computational models explain the electronic structure of N-O bonds in N-oxides versus nitrones?

- Methodological Answer : Molecular mechanics simulations reveal that N-oxides exhibit stronger dative N-O bonds due to resonance stabilization from structures like [≡N⁺–O⁻]. For example, trans-diphenyldiaziridine N-oxide shows a bond order of ~1.3, compared to ~1.1 for nitrones. This is validated via comparison of experimental D(N-O) values (e.g., 6394.7 kJ·mol⁻¹ for N-oxides vs. ~6330 kJ·mol⁻¹ for nitrones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.